molecular formula C15H19NO3 B8194193 Benzyl 4-carbamoylcyclohexanecarboxylate

Benzyl 4-carbamoylcyclohexanecarboxylate

Cat. No.: B8194193
M. Wt: 261.32 g/mol
InChI Key: KNWLRAOTVKXQQA-UHFFFAOYSA-N
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Description

Benzyl 4-carbamoylcyclohexanecarboxylate is an organic compound with a complex structure that includes a benzyl group, a carbamoyl group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-carbamoylcyclohexanecarboxylate typically involves the reaction of benzyl alcohol with 4-carbamoylcyclohexanecarboxylic acid. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-carbamoylcyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Benzyl 4-oxocyclohexanecarboxylate or 4-carbamoylcyclohexanecarboxylic acid.

    Reduction: Benzyl 4-aminocyclohexanecarboxylate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-carbamoylcyclohexanecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets. The benzyl group can facilitate binding to hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Benzyl 4-aminocyclohexanecarboxylate
  • Benzyl 4-oxocyclohexanecarboxylate
  • 4-Carbamoylcyclohexanecarboxylic acid

Comparison: Benzyl 4-carbamoylcyclohexanecarboxylate is unique due to the presence of both a benzyl group and a carbamoyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophobic and hydrogen-bonding interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

benzyl 4-carbamoylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWLRAOTVKXQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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